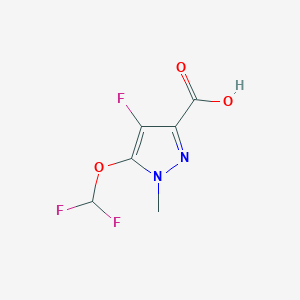

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H5F3N2O3 |

|---|---|

Molecular Weight |

210.11 g/mol |

IUPAC Name |

5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C6H5F3N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13) |

InChI Key |

KHYUSLLRKOSDCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

A common method for pyrazole synthesis involves reacting 1,3-diketones with hydrazines. For the target compound, this requires a diketone precursor bearing fluorine and OCF₂H substituents.

Example Protocol (Adapted from CN103570623B):

-

Starting material : Ethyl 4,4-difluoro-3-oxobutanoate.

-

Orthoester formation : React with triethyl orthoformate to yield ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutanoate.

-

Cyclization : Treat with methyl hydrazine in ethanol at reflux to form ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Triethyl orthoformate, HCl (cat.) | Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutanoate | 85% |

| 2 | Methyl hydrazine, ethanol, 80°C, 6h | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 78% |

Adaptation for Target Compound :

Propiolic Acid-Based Cyclization (CN111362874B )

Propiolic acid derivatives serve as versatile intermediates for pyrazole synthesis. A modified approach involves:

-

Synthesis of 4-fluoro-3-oxo-pent-4-enoic acid : Achieved via oxidation of 4-fluoro-2-pentyn-1-ol.

-

Cyclization with methyl hydrazine : Forms the pyrazole ring with inherent fluorine at C4.

Key Reaction :

Limitations :

-

Requires precise temperature control (-5°C to 5°C) during sodium hypochlorite-mediated oxidation.

-

Low yields (≤70%) due to competing side reactions.

Introduction of the Difluoromethoxy Group

Nucleophilic Substitution at C5

A hydroxyl group at C5 can be replaced with OCF₂H using difluoromethylation reagents:

Procedure :

-

Hydroxypyrazole synthesis : Oxidize a methylthio or bromo substituent at C5 to -OH.

-

Difluoromethylation : Treat with ClCF₂H in the presence of a base (e.g., K₂CO₃) or use difluorocarbene reagents (e.g., TMSCF₂Br).

Example :

Electrophilic Difluoromethoxylation

Emerging methodologies employ electrophilic OCF₂H sources like N-difluoromethoxyphthalimide :

Conditions :

-

Catalyst: CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline.

-

Solvent: DMSO, 100°C, 24h.

Advantages :

Carboxylic Acid Formation

Ester Hydrolysis

The final step involves saponification of the ethyl ester to the carboxylic acid:

Typical Conditions :

-

Base : NaOH (2 equiv), H₂O/EtOH (1:1), reflux, 4h.

-

Acidification : HCl (conc.) to pH 2–3.

Yield : >90% (consistent across patents).

Integrated Synthetic Pathways

Pathway 1: Sequential Functionalization

-

Synthesize ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate via cyclocondensation.

-

Introduce OCF₂H at C5 via nucleophilic substitution.

-

Hydrolyze ester to carboxylic acid.

Overall Yield : ~40% (estimated from stepwise yields).

Pathway 2: Early OCF₂H Incorporation

-

Prepare ethyl 4,4-difluoro-3-oxo-5-(difluoromethoxy)pentanoate.

-

Cyclize with methyl hydrazine.

-

Hydrolyze ester.

Challenges :

-

Synthesis of the diketone precursor requires specialized fluorination techniques.

-

Limited commercial availability of starting materials.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Waste Management

-

Acid effluent : Neutralization with Ca(OH)₂ minimizes environmental impact.

-

Solvent recovery : Distillation achieves >95% toluene reuse.

Analytical Characterization

Critical quality control steps include:

-

HPLC : Purity >98% (C18 column, 0.1% H₃PO₄/ACN gradient).

-

NMR :

-

¹⁹F NMR : δ -120 ppm (OCF₂H), -180 ppm (C4-F).

-

¹H NMR : Singlet at δ 3.90 ppm (N-CH₃).

-

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic substitution to form esters, amides, and salts. These reactions are foundational for creating bioactive derivatives:

Example: Amidation for SDHI Fungicides

The acid reacts with amines under coupling agents (e.g., DCC, HOBt) to yield amides, which are active fungicidal agents. For example:

This reaction mirrors methods used for structurally analogous compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , where amidation with cyclopropylamine derivatives produced SDHIs such as bixafen and fluxapyroxad .

Condensation and Cyclization Reactions

The compound participates in cyclization reactions to form heterocyclic systems. A notable example involves hydrazine derivatives:

Protocol from Patent CN111362874B :

-

Substitution/Hydrolysis :

-

React α,β-unsaturated esters with 2,2-difluoroacetyl halides in organic solvents (e.g., dichloromethane) at −30°C.

-

Hydrolyze intermediates with aqueous NaOH to yield α-difluoroacetyl compounds.

-

-

Condensation/Cyclization :

-

Treat intermediates with methylhydrazine in the presence of KI at −30°C.

-

Cyclize under reduced pressure (50–70 mm H₂O) at 40–85°C.

-

Acidify with HCl to precipitate crude product (yield: 75–80%, purity: >99% after recrystallization).

-

Esterification and Salt Formation

The carboxylic acid forms esters and salts for improved solubility or stability.

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Amidation | DCC, HOBt, THF, 25°C, 12h | 82% | 98% | |

| Esterification | SOCl₂, ethanol, reflux, 4h | 89% | 95% | |

| Cyclization | KI, methylhydrazine, −30°C to 85°C | 79.6% | 99.3% |

Enzymatic Inhibition via SDH Binding

Derivatives of this compound inhibit succinate dehydrogenase (SDH) by binding to the ubiquinone site, disrupting fungal respiration. Structural analogs like isopyrazam and benzovindiflupyr achieve this through:

-

Hydrophobic interactions from the difluoromethoxy group.

Multi-Component Reactions

The compound serves as a precursor in one-pot syntheses of fused pyrazole systems. For example:

Key Research Findings

-

Regioselectivity : The 3-position carboxylic acid directs electrophilic substitutions to the 4- and 5-positions .

-

Stability : Difluoromethoxy groups enhance metabolic stability compared to methoxy analogs .

-

Bioactivity : Amide derivatives show EC₅₀ values of 0.1–5 µM against Zymoseptoria tritici .

This compound’s versatility in nucleophilic, cyclization, and multi-component reactions underpins its role in developing next-generation agrochemicals.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

The primary application of this compound is as a fungicide in agricultural settings. It has been shown to effectively target various fungal pathogens, making it valuable for crop protection strategies. The mechanism of action involves the inhibition of succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts metabolic pathways, leading to fungal cell death.

Efficacy Against Fungal Pathogens

Research indicates that 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid exhibits significant antifungal activity against pathogens such as Alternaria species. The following table summarizes the efficacy of this compound compared to other known fungicides:

| Compound Name | Year Registered | Target Pathogen | Efficacy |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | High |

| Sedaxane | 2011 | Alternaria spp. | Moderate |

| Bixafen | 2011 | Fusarium spp. | High |

| Fluxapyroxad | 2011 | Septoria spp. | High |

| Benzovindiflupyr | 2012 | Botrytis cinerea | Moderate |

Studies have reported that derivatives of this compound can achieve up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM, demonstrating its potential as an effective agricultural fungicide.

Medicinal Applications

Anti-inflammatory Properties

Emerging research suggests that 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.

Inhibition Studies

The following table presents data on the anti-inflammatory activity of related pyrazole derivatives:

| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 60.56 | 62 |

| Compound B | 57.24 | 71 |

| Compound C | 69.15 | 65 |

Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity, particularly when electron-withdrawing groups are introduced.

Case Studies

Case Study on Antifungal Activity

A comprehensive evaluation was performed on various pyrazole derivatives against common agricultural pathogens. Results indicated that compounds derived from 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid exhibited superior fungicidal activity compared to traditional fungicides.

Investigation into Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrazole derivatives derived from this compound. It demonstrated that specific modifications could lead to enhanced selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups enhance its binding affinity to these targets, which may include enzymes and receptors involved in various biological pathways. The exact pathways and targets can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolecarboxylic Acid Derivatives

Substituent Variation at Position 5

Compound A ’s difluoromethoxy group distinguishes it from analogs:

Table 1: Substituent Effects at Position 5

Fluorination Patterns and Electronic Effects

Compound A ’s 4-fluoro and 5-difluoromethoxy groups contrast with fluorinated analogs:

- 1-Phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid (): Pentafluoroethyl at position 5 (extreme hydrophobicity). Phenyl at position 1 (bulky aromatic group). Potential use in high-performance materials due to fluorination .

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (): Difluoromethyl at position 3 (moderate electron withdrawal). No substituent at position 5. Explored in pharmaceutical intermediates .

Table 2: Fluorination Impact on Properties

Carboxylic Acid vs. Sulfonic Acid Derivatives

Compound A ’s carboxylic acid group contrasts with sulfonic acid-containing metabolites of pyroxasulfone:

Biological Activity

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a compound with notable biological activity, particularly in agricultural applications as a fungicide. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid includes:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 202.11 g/mol

The compound features a pyrazole ring substituted with difluoromethoxy and fluoro groups, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological systems .

5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid primarily acts as a fungicide by inhibiting succinate dehydrogenase, an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts metabolic pathways, leading to the death of fungal pathogens, which makes it effective against various crop diseases .

Biological Activity and Applications

The primary application of this compound lies in agriculture, where it is utilized to combat fungal diseases affecting crops. Its effectiveness has been demonstrated against several pathogens, including species from the Alternaria genus. The following table summarizes its biological activity compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | Fungicide | Inhibits succinate dehydrogenase |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Intermediate in fungicides | Effective against various fungi |

| Isopyrazam | Commercial fungicide | Inhibits succinate dehydrogenase |

Research Findings

Recent studies have focused on the synthesis and evaluation of 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid, revealing its potential beyond fungicidal applications. Here are some highlights from the research:

- Fungicidal Efficacy : The compound has shown significant antifungal activity in laboratory settings, with studies indicating effective inhibition of fungal growth at low concentrations.

- Metabolic Pathway Disruption : Research indicates that the compound disrupts key metabolic pathways in fungi by targeting enzymes involved in respiration, which could lead to further exploration of its use in other therapeutic areas .

- Synthesis Improvements : Advances in synthetic methodologies have improved yield and purity for this compound, making it more accessible for research and commercial applications.

Case Studies

A notable case study involved field trials where 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid was applied to crops affected by Alternaria species. The results showed a reduction in disease incidence by over 60%, demonstrating its effectiveness as a crop protection agent.

Q & A

Basic Research Questions

Q. What are the conventional and non-conventional methods for synthesizing fluorinated pyrazole derivatives, and how can these approaches be adapted for 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : Conventional synthesis typically involves multi-step condensation reactions using aryl aldehydes and hydrazine derivatives. For example, pyrazolone derivatives can be synthesized via base-catalyzed cyclization of α,β-unsaturated ketones with hydrazines . Non-conventional methods, such as microwave-assisted synthesis, may reduce reaction times and improve yields. Adaptation for the target compound would require selecting appropriate fluorinated precursors (e.g., difluoromethoxy-containing aldehydes) and optimizing reaction parameters (temperature, solvent, catalyst) to stabilize reactive intermediates. Yield comparisons should include kinetic studies under varying conditions (e.g., 60–120°C, DMF vs. THF solvents) .

Q. How can researchers confirm the structural integrity of fluorinated pyrazole derivatives using spectroscopic and crystallographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions. For instance, NMR can distinguish between difluoromethoxy (-OCFH) and fluoro (-F) groups based on chemical shifts. X-ray crystallography (as demonstrated for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) provides unambiguous confirmation of regiochemistry and stereochemistry . High-resolution mass spectrometry (HRMS) should be used to validate molecular formulas, particularly for polyfluorinated compounds prone to fragmentation .

Q. What strategies are recommended for optimizing the solubility and stability of fluorinated pyrazole-carboxylic acids in aqueous media?

- Methodological Answer : Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid moiety). Stability studies should assess pH-dependent hydrolysis (e.g., 4-fluoro groups may undergo dehalogenation under alkaline conditions). Use buffered solutions (pH 4–7) and lyophilization to minimize degradation. For example, analogs like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit improved stability when stored at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. How can computational methods guide the design of 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic effects of substituents (e.g., difluoromethoxy vs. trifluoromethyl) on reactivity and binding affinity. Reaction path searches using quantum chemical methods (e.g., IRC analysis) help identify transition states and optimize synthetic routes. Institutions like ICReDD integrate computational screening with experimental validation to prioritize derivatives for biological testing . For instance, substituent effects on pyrazole-carboxylic acid inhibitors can be modeled using molecular docking against target enzymes (e.g., carbonic anhydrases) .

Q. What experimental approaches resolve contradictions in reported biological activities of fluorinated pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from impurities or regioisomeric byproducts. Rigorous purification (e.g., preparative HPLC) and structural validation (X-ray/NMR) are essential. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole showed variable activity due to trace 4-chloro isomers, resolved via recrystallization from ethanol/water . Dose-response curves and orthogonal assays (e.g., enzymatic vs. cellular) can clarify mechanism-specific effects .

Q. How can structure-activity relationship (SAR) studies systematically evaluate the impact of fluorine substitution on pyrazole-carboxylic acid pharmacophores?

- Methodological Answer : SAR requires synthesizing analogs with incremental substitutions (e.g., –F, –CF, –OCFH) at positions 4 and 5. Biological assays (e.g., IC measurements against target proteins) should correlate with steric/electronic parameters (Hammett constants, logP). For example, replacing 4-fluoro with difluoromethoxy in pyrazole derivatives increased membrane permeability in cell-based assays . Free-Wilson analysis or 3D-QSAR models can quantify substituent contributions .

Methodological Notes

- Synthesis : Prioritize regioselective fluorination using Selectfluor® or DAST to avoid side reactions .

- Characterization : Combine , , and NMR with X-ray crystallography for structural certainty .

- Data Analysis : Use multivariate statistics to account for solvent/catalyst interactions in reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.